molecular formula C16H11N B103616 4-Aminopyrene CAS No. 17075-03-5

4-Aminopyrene

Cat. No. B103616
CAS RN: 17075-03-5
M. Wt: 217.26 g/mol
InChI Key: AYBSKADMMKVOIV-UHFFFAOYSA-N
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Description

4-Aminopyrene is a compound that is structurally related to various other aromatic amines and pyridine derivatives. It is an important intermediate in the synthesis of new types of pesticides and medicaments. The synthesis of 4-aminopyridine, a closely related compound, has been achieved with a high yield of over 80%, and its structure has been confirmed by mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .

Synthesis Analysis

The synthesis of 4-aminopyridine has been described as proceeding from pyridine-N-oxide, resulting in a reliable method with a total yield higher than 80% . Additionally, the synthesis of related compounds such as 4-amino-2,2'-bipyrroles has been achieved through a diversity-oriented strategy starting from 4-hydroxyproline, demonstrating the versatility of amino-functionalized pyrroles as building blocks .

Molecular Structure Analysis

The molecular structure of 4-aminopyridine has been determined by various spectroscopic techniques, confirming the reliability of the synthetic method . In a related study, the structure of 4'-amino-2,2':6',2''-terpyridine was determined by X-ray structure analysis, revealing unusual internal angles rationalized by hydrogen bonding .

Chemical Reactions Analysis

The electrooxidation of 4-aminobiphenyl, a compound similar to this compound, leads to the formation of a conducting polymer film with electrochromic properties, indicating the potential for chemical reactions involving the oxidation of aromatic amines . Furthermore, the copolymerization of 4-aminostyrene with nitro-substituted styrenes has been studied, showing that the reaction proceeds as a block type and the produced azo derivatives have potential applications as paints and monomer stabilizers .

Physical and Chemical Properties Analysis

The physical and chemical properties of derivatives of 4-amino antipyrene have been studied through acoustical measurements in solvents like 1,4-dioxane and dimethylformamide. These studies provide insights into molecular interactions and the behavior of these compounds in solution . Additionally, the thermal stability of oligo-4-aminopyridine and its Schiff base oligomers has been investigated using thermogravimetric analysis, showing stability against thermo-oxidative decomposition .

Safety and Hazards

4-Aminopyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .

Future Directions

4-Aminopyrene is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It was effective in reducing symptoms in 9 of 11 patients carrying GOF Kv1.2 mutations . Seizure reduction and improvements in movements and cognition were reported for the majority of the treated patients, without causing severe side effects . The results suggest that blocking potassium channels could be an effective approach for treating patients with GOF in Kv1.2 .

properties

IUPAC Name

pyren-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBSKADMMKVOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168936
Record name 4-Pyrenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17075-03-5
Record name 4-Pyrenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminopyrene
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Record name 4-AMINOPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-aminopyrene formed in the body, and what are the implications of this metabolic pathway?

A1: this compound is primarily generated through the nitroreduction of 4-nitropyrene, a process primarily facilitated by enzymes like xanthine oxidase [, ]. This pathway is particularly active in the liver and mammary gland, the latter being a target organ for 4-nitropyrene-induced carcinogenesis []. This suggests that this compound could be a key player in 4-nitropyrene's carcinogenic effects. While not definitively carcinogenic itself, its presence signals the occurrence of potentially damaging metabolic processes.

Q2: Does the position of the nitro group on nitropyrene molecules influence how they are metabolized by the human body?

A2: Yes, research indicates that the position of the nitro group on nitropyrene isomers significantly affects their metabolism by human enzymes []. For instance, while human hepatic microsomes readily metabolize 1-nitropyrene and 4-nitropyrene, primarily via cytochrome P450 3A4, the same enzyme system shows limited activity towards 2-nitropyrene []. Furthermore, this compound is detected as a metabolite of 4-nitropyrene but not 1-nitropyrene or 2-nitropyrene, highlighting the specificity of the nitroreduction pathway based on the nitro group's position []. This difference in metabolism could explain the varying toxicological profiles observed for the different nitropyrene isomers.

Q3: What types of DNA adducts are formed by 4-nitropyrene, and how does the mechanism of formation differ from those formed by its metabolites?

A3: 4-Nitropyrene, when metabolized via nitroreduction, primarily forms DNA adducts through its metabolites, not directly []. Although the specific structures of these adducts are not fully elucidated, they are distinct from those formed by the direct reaction of 4-nitropyrene metabolites, such as N-(deoxyguanosin-8-yl)-4-aminopyrene []. This suggests a more complex interaction between 4-nitropyrene metabolites and DNA than initially thought, potentially involving multiple reactive intermediates. Further research is needed to characterize these adducts fully and understand their role in 4-nitropyrene-induced carcinogenesis.

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